molecular formula C12H16ClN3O4S B15218090 (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine

(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine

Cat. No.: B15218090
M. Wt: 333.79 g/mol
InChI Key: LIWDXRLBRJOFFD-SFYZADRCSA-N
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Description

This compound belongs to the pyrimido-oxazine family, characterized by a fused heterocyclic system combining oxazine and pyrimidine moieties. Its structure includes a chloro substituent at position 2, a methyl group at position 10, and a methylsulfonylmethyl group at position 4. These substituents likely enhance its stability and modulate electronic properties, making it a candidate for pharmaceutical or materials science applications .

Properties

Molecular Formula

C12H16ClN3O4S

Molecular Weight

333.79 g/mol

IUPAC Name

(10S,14R)-4-chloro-14-methyl-6-(methylsulfonylmethyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene

InChI

InChI=1S/C12H16ClN3O4S/c1-7-3-19-4-8-5-20-10-9(6-21(2,17)18)14-12(13)15-11(10)16(7)8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

LIWDXRLBRJOFFD-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)CS(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This process involves the formation of intermediate compounds that undergo further transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

The compound (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The presence of the methylsulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro and oxazine moieties.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution at the chloro group can produce a variety of substituted oxazine compounds .

Scientific Research Applications

Chemistry

In chemistry, (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research has focused on its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

B. Thiazolo[3,2-a]pyrimidines (Compounds 11a–b, )

  • Core Structure : Thiazole-pyrimidine fusion vs. oxazine-pyrimidine.
  • Functional Groups: Cyano (CN) and carbonyl (CO) groups; lacks sulfonylmethyl substituents.
  • Synthesis : Condensation of thiouracil derivatives with aldehydes. Yields ~68%, comparable to pyrimido-oxazine syntheses .
  • Spectral Data : IR peaks at ~2,219 cm⁻¹ (CN) and 1,719 cm⁻¹ (CO); ^13C NMR signals at δ 165–171 ppm for carbonyls. These features differ from the target compound’s sulfonyl IR/NMR signatures .

C. Pyrimido[2,1-b][1,3]Oxazine ()

  • Core Structure : Closest analog to the target compound, sharing the pyrimido-oxazine backbone.
  • Substituents : 4-Chlorophenyl and methylthio groups vs. the target’s methylsulfonylmethyl and chloro.
  • Synthesis: Uses chalcone and oxazin-2-amine precursors, differing from the target’s likely sulfonylation steps. Yield: Not reported .

D. Oxazolo[5,4-d]pyrimido[1,2-a]pyrimidinone (Compound 2f, )

  • Core Structure: Oxazole-pyrimidine-pyrimidinone fusion vs. the target’s oxazino-pyrimido-oxazine.
  • Substituents : Methylsulfanyl (SMe) vs. methylsulfonyl (SO₂Me).
  • Synthesis : Neat thermal cyclization at 170°C; lower yield (35%) due to harsh conditions. The sulfonyl group in the target compound may require milder oxidation steps .
Physicochemical and Spectral Comparisons
Compound Core Structure Key Substituents Melting Point IR/NMR Features
Target Compound Oxazino-pyrimido-oxazine Cl, CH₃, SO₂Me-CH₂ Not reported Expected SO₂ peaks (~1,350 cm⁻¹)
Chromeno-pyrimidine (7a) Chromeno-pyrimidine Cl, benzylidene >200°C Aromatic C-H stretch (~3,000 cm⁻¹)
Thiazolo-pyrimidine (11a) Thiazolo-pyrimidine CN, CO, trimethylbenzylidene 243–246°C CN (2,219 cm⁻¹), CO (1,719 cm⁻¹)
Pyrimido-oxazine () Pyrimido-oxazine 4-Cl-Ph, SMe Not reported SMe (^1H NMR δ 2.3 ppm)
Oxazolo-pyrimido-pyrimidinone (2f) Oxazole-pyrimidine-pyrimidinone SMe 304°C NH (δ 8.10 ppm), SMe (δ 2.3 ppm)

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